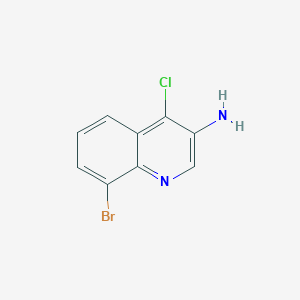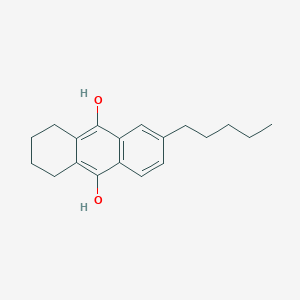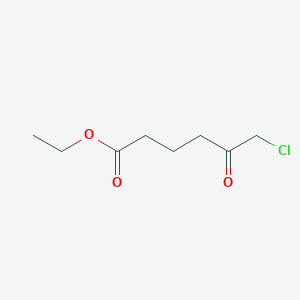
Ethyl 6-chloro-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-5-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is often used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of monoethyl adipate with trichloromethyl carbonate in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out in an organic solvent like chlorobenzene at a temperature of 65-70°C for about 6 hours. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases from Lactobacillus species have been employed to catalyze the reduction of prochiral ketones to produce chiral alcohols, which can then be further processed to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products
Reduction: Ethyl 6-chloro-5-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Oxidation: 6-chlorohexanoic acid or other oxidized products.
Scientific Research Applications
Ethyl 6-chloro-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-oxohexanoate involves its reactivity as an ester and a chlorinated compound. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Additionally, its ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 6-chloro-5-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-chloro-6-oxohexanoate: Similar in structure but differs in the position of the carbonyl group.
Ethyl 5-chloro-5-oxohexanoate: Another chlorinated ester with a different substitution pattern.
Ethyl 6-chloro-5-hydroxyhexanoate: The reduced form of this compound.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo .
Properties
CAS No. |
79685-55-5 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethyl 6-chloro-5-oxohexanoate |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |
InChI Key |
OACOMFUXMZYKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
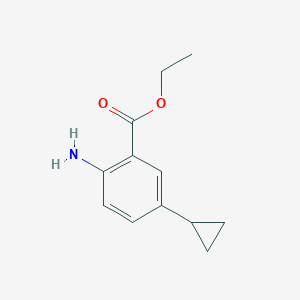
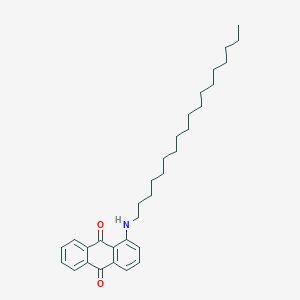
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
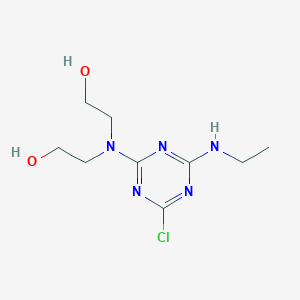
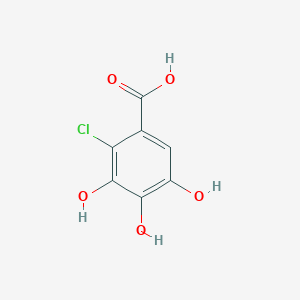
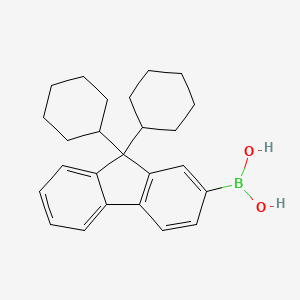
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
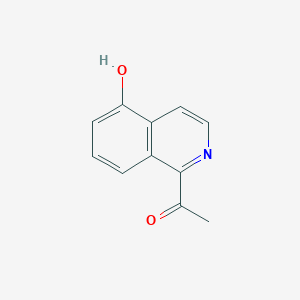
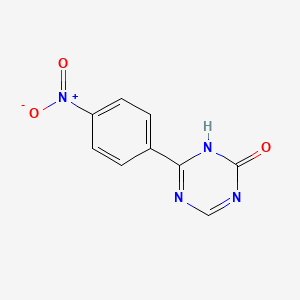
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
